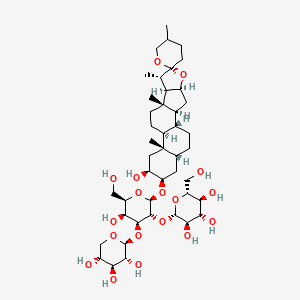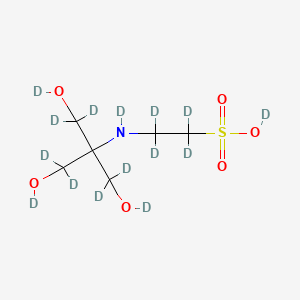
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 is a zwitterionic buffering agent commonly used in biochemistry and molecular biology. It is part of the Tris family of buffers and has a pKa that is right at physiological pH (7.4) at 25°C, giving it a useful pH range of 6.8 – 8.2 . This compound is particularly valuable for its ability to maintain stable pH levels in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 can be synthesized from 1-bromo-2-chloroethane and tris(hydroxymethyl)aminomethane . The synthesis involves the reaction of these starting materials under controlled conditions to yield the desired product. The compound can be crystallized from hot ethanol containing a little water to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The product is then purified through crystallization and other purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is used in protein assays, micellar electrokinetic chromatography, and as a component of Test Yolk Buffer medium.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizing agent for biological samples.
Industry: The compound is used in the manufacturing of detergents and as a chelating agent for metal ions.
Mecanismo De Acción
The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another member of the Tris family of buffers, commonly used in biochemical applications.
HEPES: A buffering agent with a similar pKa range, used in cell culture and molecular biology.
Uniqueness
This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for applications requiring precise pH control at physiological conditions. Its ability to form stable complexes with metal ions and influence enzyme kinetics further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H15NO6S |
|---|---|
Peso molecular |
244.35 g/mol |
Nombre IUPAC |
deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2 |
Clave InChI |
JOCBASBOOFNAJA-YQQZWFDQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] |
SMILES canónico |
C(CS(=O)(=O)O)NC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


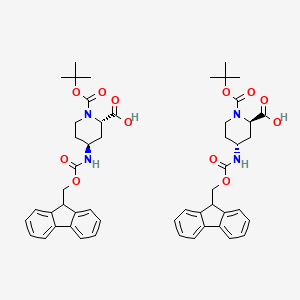
![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)
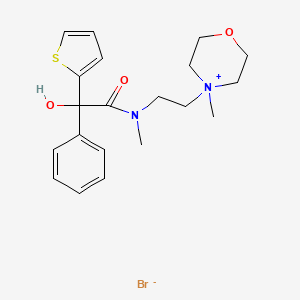
![3-Methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12297083.png)
![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)
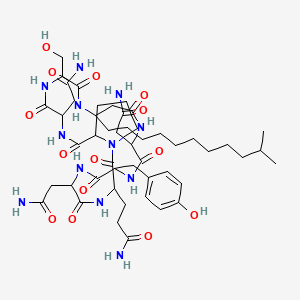
![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)
![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)

![nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
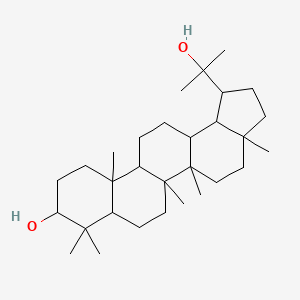
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
